2-methoxy-N-propyl-5-thiomorpholin-4-ylsulfonylbenzamide
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Overview
Description
2-methoxy-N-propyl-5-thiomorpholin-4-ylsulfonylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a propyl group, and a thiomorpholinylsulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-propyl-5-thiomorpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with propylamine under suitable conditions to form 2-methoxy-N-propylbenzamide.
Introduction of the Thiomorpholinylsulfonyl Group: The thiomorpholinylsulfonyl group can be introduced by reacting the benzamide intermediate with thiomorpholine and a sulfonylating agent such as sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-propyl-5-thiomorpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The thiomorpholinylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-methoxy-N-propyl-5-formylbenzamide or 2-methoxy-N-propyl-5-carboxybenzamide.
Reduction: Formation of 2-methoxy-N-propyl-5-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-propyl-5-thiomorpholin-4-ylsulfonylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-propyl-5-thiomorpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The thiomorpholinylsulfonyl group is believed to play a crucial role in its biological activity by interacting with enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-propylbenzamide: Lacks the thiomorpholinylsulfonyl group, resulting in different chemical and biological properties.
5-thiomorpholin-4-ylsulfonylbenzamide: Lacks the methoxy and propyl groups, affecting its reactivity and applications.
N-propyl-5-thiomorpholin-4-ylsulfonylbenzamide: Lacks the methoxy group, leading to variations in its chemical behavior.
Uniqueness
2-methoxy-N-propyl-5-thiomorpholin-4-ylsulfonylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-methoxy-N-propyl-5-thiomorpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-3-6-16-15(18)13-11-12(4-5-14(13)21-2)23(19,20)17-7-9-22-10-8-17/h4-5,11H,3,6-10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKURLTVJXZOOPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCSCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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